molecular formula C8H7F2NO2 B2429537 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid CAS No. 1105976-40-6

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid

Cat. No.: B2429537
CAS No.: 1105976-40-6
M. Wt: 187.146
InChI Key: UPHONRUHONEECC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid (CAS 1105976-40-6) is a high-value pyridine-based chemical building block designed for research and development applications . This compound has a molecular formula of C8H7F2NO2 and a molecular weight of 187.14 g/mol . Its structure features a carboxylic acid moiety and a difluoromethyl group on the pyridine ring, making it a versatile intermediate for medicinal chemistry and agrochemical research, particularly in the synthesis of more complex molecules . The presence of fluorine is often leveraged to modulate the lipophilicity, metabolic stability, and bioavailability of target compounds. Researchers utilize this material under the precaution that it is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use . Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHONRUHONEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105976-40-6
Record name 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid
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Preparation Methods

Enamine Formation and Ring Closure

The synthesis of trifluoromethylpyridine derivatives, as described in EP2821398A1, involves enamine intermediates derived from 4,4,4-trifluoro-3-aminobutanoates. For 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid, a similar approach could employ 3-aminobutanoates substituted with difluoromethyl groups. The reaction sequence begins with the condensation of a difluoroacetylated β-ketoester with an amine, forming an enamine intermediate. Subsequent cyclization under acidic or thermal conditions generates the dihydropyridinone core, which is oxidized to the aromatic pyridine ring.

Key challenges include the stability of difluoroacetylated intermediates, which may require low-temperature handling to prevent decomposition. For example, EP2821398A1 highlights the instability of trifluoroacetylated enolethers, necessitating in situ generation and immediate use. Adapting this to difluoromethyl groups may improve intermediate stability but could reduce electrophilicity, potentially slowing cyclization.

Oxidative Aromatization

Oxidation of dihydropyridinones to pyridines typically employs bromine or iodine in the presence of triphenylphosphine (PPh₃) and palladium catalysts. In one example, a dihydropyridinone intermediate was treated with bromine (0.63 mmol) and PPh₃ (0.66 mmol) at 80°C for 21 hours, achieving a 75% conversion to the trifluoromethylpyridine product. For difluoromethyl analogs, adjusting stoichiometry and catalyst loading (e.g., Pd(OAc)₂ at 0.07 mmol) may optimize yields.

Condensation-Cyclization with Difluoroacetyl Halides

Two-Step Substitution and Cyclization

CN111362874B outlines a method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involving α,β-unsaturated esters and 2,2-difluoroacetyl halides. This strategy is adaptable to pyridine systems by substituting methylhydrazine with ammonia or amines to form the pyridine ring.

Step 1: Substitution/Hydrolysis
α,β-Unsaturated esters (e.g., methyl 3-(dimethylamino)acrylate) react with 2,2-difluoroacetyl chloride at −30°C in the presence of a base (e.g., pyridine), forming a difluoroacetylated intermediate. Hydrolysis with aqueous NaOH yields the sodium salt of 2-difluoroacetyl-3-(dimethylamino)acrylate.

Step 2: Cyclization
Treating the intermediate with methylhydrazine at −30°C initiates condensation, followed by cyclization under reduced pressure and elevated temperature (40–85°C). Catalysts such as NaI or KI (1.25–1.5 mol eq) enhance reaction rates, achieving yields up to 79.6% for pyrazole analogs. For pyridines, replacing methylhydrazine with ammonium acetate could facilitate ring closure.

Halogen Exchange Reactions

Fluorination of Chlorinated Precursors

CN105130886A demonstrates the synthesis of methyl 4-fluoro-3-methyl-2-pyridinecarboxylate via N-oxide intermediates. While this method targets fluorination at the 4-position, analogous strategies could introduce difluoromethyl groups at the 2-position.

Proposed Route:

  • Synthesize 2-chloro-3-methylpyridine-5-carboxylic acid.
  • Convert the chloride to a difluoromethyl group using a fluorinating agent (e.g., HF-pyridine or KF in the presence of a palladium catalyst).
  • Optimize reaction conditions to minimize side reactions, such as over-fluorination or decarboxylation.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (Est.) Challenges
Enamine Cyclization Difluoroacetyl β-ketoesters Pd(OAc)₂, PPh₃, Br₂ 60–75% Intermediate instability
Condensation-Cyclization α,β-Unsaturated esters 2,2-Difluoroacetyl chloride, NaI 70–80% Regioselectivity in cyclization
Halogen Exchange 2-Chloropyridine derivative HF-pyridine, Pd catalyst 50–65% Low selectivity, side reactions

Purification and Characterization

Crude products from these routes typically require recrystallization from aqueous ethanol or methanol (35–65% alcohol). For this compound, HPLC analysis (as in CN111362874B) can monitor purity, with recrystallization improving purity from ~95% to ≥99.5%. Nuclear magnetic resonance (NMR) confirms regiochemistry: the difluoromethyl group (δ −110 to −120 ppm in ¹⁹F NMR) and aromatic protons (δ 7.89–8.44 ppm in ¹H NMR) align with expected shifts.

Chemical Reactions Analysis

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in interactions with biological molecules, influencing pathways involved in various physiological processes .

Comparison with Similar Compounds

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)-3-methylpyridine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.

    3-Methylpyridine-5-carboxylic acid: Lacking the difluoromethyl group, this compound has different chemical properties and applications.

    2-(Difluoromethyl)pyridine-5-carboxylic acid: This compound lacks the methyl group, which can affect its overall reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Biological Activity

2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid (CAS No. 1105976-40-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

  • Molecular Formula : C8_8H7_7F2_2NO2_2
  • SMILES : CC1=CC(=CN=C1C(F)F)C(=O)O
  • InChI Key : UPHONRUHONEECC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:

  • Difluoromethyl Group : This group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Carboxylic Acid Group : The carboxylic acid moiety can participate in ionic interactions and hydrogen bonding, influencing biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
  • Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, likely due to its interaction with cellular signaling pathways involved in cell survival and death .
  • Enzyme Inhibition : It may act as an enzyme inhibitor, which is particularly relevant in drug design where such interactions can lead to therapeutic effects against diseases like cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus, indicating a promising potential for development as an antibiotic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was shown to inhibit the growth of MCF-7 breast cancer cells with an IC50_{50} value of 15 µM. This suggests that further exploration into its mechanism could yield valuable insights into its potential as an anticancer drug.

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundFunctional GroupsNotable Activity
2-(Trifluoromethyl)-3-methylpyridine-5-carboxylic acidTrifluoromethyl instead of difluoromethylEnhanced potency against certain targets
3-Methylpyridine-5-carboxylic acidLacks fluorinated groupsLower reactivity and biological activity
2-(Difluoromethyl)pyridine-5-carboxylic acidLacks methyl groupDifferent interaction profile

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid in academic research?

The synthesis typically involves fluorination of pyridine precursors using halogen-exchange reactions or transition-metal catalysis. For example, trifluoromethylation via CuCF3_3 under controlled conditions can introduce fluorine groups regioselectively. Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids are also common for constructing the pyridine core. Post-functionalization steps, such as hydrolysis of nitriles to carboxylic acids, are critical for final product isolation .

Advanced: How can researchers optimize regioselectivity during difluoromethyl group introduction onto pyridine rings?

Regioselectivity is influenced by steric and electronic factors. Directed ortho-metalation (DoM) strategies using directing groups (e.g., esters or amides) can guide fluorination. Transition-metal-catalyzed C–H activation, particularly with palladium or copper catalysts, enables selective functionalization at specific positions. Computational modeling (DFT) aids in predicting reactive sites by analyzing electron density and frontier molecular orbitals .

Basic: What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure and fluorine coupling patterns.
  • Mass Spectrometry (LC-MS) : For molecular weight validation and purity assessment.
  • X-ray Crystallography : To resolve absolute stereochemistry and crystal packing effects .

Advanced: How can contradictory spectroscopic data (e.g., NMR chemical shifts) be resolved for this compound?

Fluorine’s electronegativity and spin-spin coupling complicate NMR interpretation. Strategies include:

  • Computational Modeling : DFT calculations simulate NMR shifts and coupling constants.
  • Comparative Analysis : Cross-reference with Cambridge Structural Database entries for analogous fluorinated pyridines .

Basic: What is the rationale for incorporating a difluoromethyl group in this compound’s design?

The difluoromethyl group enhances metabolic stability by reducing oxidative degradation. It also improves bioavailability through inductive effects, lowering pKa of adjacent amines, and modulates target binding via conformational restriction or direct protein interactions .

Advanced: How can discrepancies in biological activity data across assay conditions be addressed?

Standardize protocols by:

  • Controlling Solvent Effects : Use consistent co-solvents (e.g., DMSO) to avoid solubility artifacts.
  • Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric assays.
  • Reference Compounds : Compare with known inhibitors of Complex II (e.g., boscalid derivatives) to contextualize activity .

Basic: What are the recommended storage conditions for this compound?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Protect from light and moisture, as the carboxylic acid group is prone to hygroscopic degradation .

Advanced: What computational approaches predict the electronic impact of difluoromethyl substitution?

  • Density Functional Theory (DFT) : Maps electron density and molecular electrostatic potentials to predict reactivity.
  • Molecular Dynamics (MD) : Simulates conformational flexibility under physiological conditions.
  • Cyclic Voltammetry : Validates computational predictions by measuring redox potentials experimentally .

Basic: How does the compound’s fluorination pattern influence its solubility and formulation?

The difluoromethyl group increases hydrophobicity, reducing aqueous solubility. Formulation strategies include:

  • Salt Formation : Use sodium or potassium salts to enhance solubility.
  • Prodrug Design : Esterify the carboxylic acid for improved membrane permeability .

Advanced: What strategies mitigate decomposition during long-term stability studies?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures and humidity to identify degradation pathways (e.g., hydrolysis of the difluoromethyl group).
  • Protective Excipients : Add antioxidants (e.g., BHT) or chelating agents to buffer metal-catalyzed degradation .

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